molecular formula C19H22BrNOS B6004109 (4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE

(4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE

Cat. No.: B6004109
M. Wt: 392.4 g/mol
InChI Key: XPTXCSMLHZDHPJ-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE is a complex organic compound that features a piperidine ring substituted with a benzyl group and a thienyl ring substituted with a bromo and ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The thienyl ring is then synthesized separately, with the bromo and ethyl groups being introduced through halogenation and alkylation reactions, respectively. Finally, the two moieties are coupled together under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group in the thienyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer or neurological disorders.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the thienyl moiety.

    4-Bromo-2-thienylmethanone: A compound with a similar thienyl ring structure but lacking the piperidine moiety.

Uniqueness

(4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE is unique due to the combination of its piperidine and thienyl moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds with only one of these moieties.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-bromo-5-ethylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNOS/c1-2-17-16(20)13-18(23-17)19(22)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTXCSMLHZDHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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